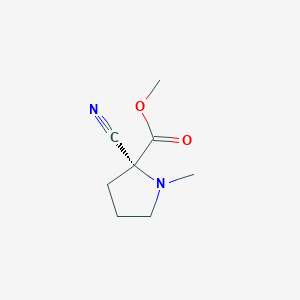
(2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with hydroxyl groups and a phosphonic acid moiety. Its molecular formula is C7H16NO5P, and it has a molecular weight of 225.179 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid typically involves multiple steps, starting from readily available precursors. One common approach is the use of a pyrrolidine derivative, which undergoes a series of reactions including hydroxylation and phosphorylation to introduce the necessary functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The phosphonic acid moiety can be reduced to phosphine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Chemistry
In chemistry, (2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting glycoside hydrolase-like phosphorylase, which is involved in various metabolic pathways .
Medicine
In medicine, this compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases such as tuberculosis .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it a valuable component in industrial applications .
Mechanism of Action
The mechanism of action of (2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid involves its interaction with specific molecular targets. It acts as an inhibitor of glycoside hydrolase-like phosphorylase by binding to the enzyme’s active site and preventing substrate access. This inhibition disrupts the enzyme’s function and affects the metabolic pathways it regulates .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-(3,4-Dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate: This compound shares similar hydroxylation patterns and has shown potential in inhibiting multiple targets of SARS-CoV-2.
Zwitterionic pyrrolidene-phosphonates: These compounds are structurally related and have been studied for their inhibitory effects on glycoside hydrolase-like phosphorylase.
Uniqueness
What sets (2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid apart is its specific combination of a pyrrolidine ring with a phosphonic acid moiety, which provides unique reactivity and binding properties. This makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C7H16NO5P |
|---|---|
Molecular Weight |
225.18 g/mol |
IUPAC Name |
2-[(2R,3R,4R,5R)-3,4-dihydroxy-5-methylpyrrolidin-2-yl]ethylphosphonic acid |
InChI |
InChI=1S/C7H16NO5P/c1-4-6(9)7(10)5(8-4)2-3-14(11,12)13/h4-10H,2-3H2,1H3,(H2,11,12,13)/t4-,5-,6-,7-/m1/s1 |
InChI Key |
SQCCSCCORGBPNM-DBRKOABJSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H](N1)CCP(=O)(O)O)O)O |
Canonical SMILES |
CC1C(C(C(N1)CCP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12873864.png)


![1-(2'-(Dimethylamino)-[1,1'-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one](/img/structure/B12873873.png)
![2-Chloro-1-(2-(difluoromethoxy)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12873877.png)




![2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12873909.png)
